Structural Divergence from ML116: Presence of the 5-Thiophenyl Substituent as a Key Determinant of Biological Profile
The target compound (845660-38-0) is a direct 5-thiophenyl analog of ML116 (744270-00-6), a probe compound with well-characterized STAT3 inhibitory activity. ML116 inhibits STAT3 with an IC50 of 4.2 µM in cell-based luciferase assays and demonstrates >13.3-fold selectivity over STAT1 (IC50 >56 µM), STAT5, and NFκB pathways [1]. The 5-thiophenyl modification in 845660-38-0 sterically and electronically alters the thieno[2,3-d]pyrimidine core, and based on SAR from 5-arylthieno[2,3-d]pyrimidine series, this substitution is associated with a shift from STAT3 transcription factor inhibition toward EGFR kinase inhibition and direct anti-proliferative cytotoxicity against MCF-7 breast cancer cells [2][3]. No published head-to-head comparison currently exists.
| Evidence Dimension | STAT3 inhibitory activity (IC50) and target class engagement shift |
|---|---|
| Target Compound Data | No published STAT3 IC50 value is available for CAS 845660-38-0. 5-Arylthieno[2,3-d]pyrimidine class members have demonstrated EGFR inhibitory activity and MCF-7 cytotoxicity. |
| Comparator Or Baseline | ML116 (CAS 744270-00-6): STAT3 IC50 = 4.2 µM; inactive against STAT1 (>56 µM), STAT5, NFκB. Selectivity fold >13.3. |
| Quantified Difference | Cannot be quantified due to absence of published data for the target compound. Qualitative SAR trend: 5-aryl substitution redirects biological activity away from STAT3 toward kinase inhibition and anti-proliferative effects. |
| Conditions | ML116 data: cell-based luciferase reporter assay in HT-1080 cells (PubChem AID-2078). 5-arylthieno[2,3-d]pyrimidine data: MCF-7 cytotoxicity and EGFR enzymatic inhibition assays. |
Why This Matters
Procurement decisions based solely on the 4-benzylpiperidine-thienopyrimidine scaffold shared with ML116 risk obtaining a compound with fundamentally different biological activity; experimental validation is required to determine whether the 5-thiophenyl derivative retains STAT3 activity or has diverged toward alternative targets.
- [1] NCBI Bookshelf. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Inhibitors). Probe ML116 STAT3 IC50 = 4.2 µM, STAT1 IC50 >56 µM, fold selectivity >13.3. National Center for Biotechnology Information (2011). View Source
- [2] El-Metwally, S. A. et al. (2016). Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-d]pyrimidines as Potential Anti-cancer Agents. Chemical and Pharmaceutical Bulletin, 64(8), 1172-1180. View Source
- [3] Al-Salahi, R. et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. View Source
